molecular formula C14H10F2O3 B6402337 2-Fluoro-4-(2-fluoro-3-methoxyphenyl)benzoic acid CAS No. 1261977-10-9

2-Fluoro-4-(2-fluoro-3-methoxyphenyl)benzoic acid

Cat. No.: B6402337
CAS No.: 1261977-10-9
M. Wt: 264.22 g/mol
InChI Key: AHUYYTYQRCWNHZ-UHFFFAOYSA-N
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Description

2-Fluoro-4-(2-fluoro-3-methoxyphenyl)benzoic acid is an organic compound with the molecular formula C14H10F2O3 It is a derivative of benzoic acid, where the benzene ring is substituted with fluorine and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(2-fluoro-3-methoxyphenyl)benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a boronic acid derivative and an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be carried out in an aqueous or organic solvent .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process would require optimization of reaction conditions to ensure high yield and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(2-fluoro-3-methoxyphenyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Formation of 2-fluoro-4-(2-fluoro-3-methoxyphenyl)benzaldehyde or this compound.

    Reduction: Formation of 2-fluoro-4-(2-fluoro-3-methoxyphenyl)benzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-4-(2-fluoro-3-methoxyphenyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(2-fluoro-3-methoxyphenyl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target site. Additionally, the methoxy group can influence the compound’s electronic properties, affecting its reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-(4-methoxyphenyl)benzoic acid
  • 2-Fluoro-4-methoxybenzoic acid
  • 4-Fluoro-3-(2-methoxyphenyl)benzoic acid

Uniqueness

2-Fluoro-4-(2-fluoro-3-methoxyphenyl)benzoic acid is unique due to the specific positioning of the fluorine and methoxy groups on the benzene ring. This arrangement can significantly influence the compound’s chemical and physical properties, such as its reactivity, solubility, and stability. Compared to similar compounds, it may exhibit different biological activities or material properties, making it valuable for specific applications .

Properties

IUPAC Name

2-fluoro-4-(2-fluoro-3-methoxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O3/c1-19-12-4-2-3-9(13(12)16)8-5-6-10(14(17)18)11(15)7-8/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHUYYTYQRCWNHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1F)C2=CC(=C(C=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10690077
Record name 2',3-Difluoro-3'-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10690077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261977-10-9
Record name 2',3-Difluoro-3'-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10690077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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